molecular formula C14H19NO3 B12329059 Benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No.: B12329059
M. Wt: 249.30 g/mol
InChI Key: XLFQYNRXWHHTIK-UHFFFAOYSA-N
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Description

Benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based heterocyclic compound featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position and a 2-hydroxyethyl substituent at the 3-position of the pyrrolidine ring. This structure confers unique physicochemical properties, including intermediate polarity due to the hydroxyl group, and stability imparted by the Cbz group. The compound is often utilized in pharmaceutical synthesis as a chiral intermediate or building block for bioactive molecules, particularly in the development of protease inhibitors and receptor modulators .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H19NO3/c16-9-7-12-6-8-15(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2

InChI Key

XLFQYNRXWHHTIK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CCO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 3-(2-hydroxyethyl)pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of benzyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate.

    Reduction: Formation of benzyl 3-(2-hydroxyethyl)pyrrolidine-1-methanol.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares Benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives, focusing on substituent effects, synthetic routes, and applications.

Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

  • Structural Difference : Substitution at the 3-position is a hydroxymethyl (-CH₂OH) group instead of 2-hydroxyethyl (-CH₂CH₂OH).
  • Properties : The shorter hydroxymethyl chain reduces steric bulk and increases hydrophilicity compared to the hydroxyethyl variant.
  • Regulatory Aspects : Manufactured under GMP guidelines, with stringent quality control for pharmaceutical applications .
  • Applications : Used in peptide mimetics and as a precursor for antiviral agents.

Benzyl 2-hydroxypyrrolidine-1-carboxylate (Compound 18)

  • Structural Difference : Hydroxyl group at the 2-position of the pyrrolidine ring.
  • Synthesis : Produced via LiEt₃BH reduction of benzyl 2-oxopyrrolidine-1-carboxylate .
  • Reactivity : The 2-hydroxyl group enhances hydrogen-bonding capacity, influencing its role in chiral ligand design.

Benzyl 3-aminopyrrolidine-1-carboxylate

  • Structural Difference: Amino (-NH₂) group at the 3-position.
  • Properties : Increased basicity (pKa ~10.5) compared to the hydroxyethyl derivative.
  • Applications : Intermediate for kinase inhibitors and antimicrobial agents.

Benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate

  • Structural Difference : Ether-linked 2-hydroxyethoxy (-OCH₂CH₂OH) substituent.
  • Properties : Enhanced hydrolytic stability due to the ether linkage, with moderate solubility in polar solvents .
  • Synthesis: Typically prepared via nucleophilic substitution or Mitsunobu reactions.

Benzyl 3-methoxypyrrolidine-1-carboxylate

  • Structural Difference : Methoxy (-OCH₃) group at the 3-position.
  • Properties : Reduced polarity compared to hydroxyethyl derivatives, leading to higher lipid solubility.
  • Applications : Used in CNS-targeting drug candidates due to improved blood-brain barrier penetration .

Benzyl 3,3-difluoropyrrolidine-1-carboxylate

  • Structural Difference : Difluoro (-F₂) substitution at the 3-position.
  • Properties : Electronegative fluorine atoms enhance metabolic stability and alter electronic density, impacting binding affinity in enzyme inhibitors .

tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate

  • Structural Difference : Thioether-linked hydroxyethyl group (-SCH₂CH₂OH) and tert-butyloxycarbonyl (Boc) protection.
  • Properties : The thioether increases steric hindrance and oxidation sensitivity, while the Boc group offers orthogonal deprotection strategies .

Comparative Data Table

Compound Name Substituent (Position) Molecular Formula Molecular Weight CAS Number Key Applications
This compound -CH₂CH₂OH (3) C₁₄H₁₉NO₃ 249.31 N/A Protease inhibitors
Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate -CH₂OH (3) C₁₃H₁₇NO₃ 235.28 185057-50-5 Antiviral agents
Benzyl 2-hydroxypyrrolidine-1-carboxylate -OH (2) C₁₂H₁₅NO₃ 221.25 N/A Chiral ligands
Benzyl 3-aminopyrrolidine-1-carboxylate -NH₂ (3) C₁₂H₁₆N₂O₂ 220.27 185057-50-5 Kinase inhibitors
Benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate -OCH₂CH₂OH (3) C₁₄H₁₉NO₄ 265.30 1353982-74-7 Solubility-enhanced APIs
Benzyl 3-methoxypyrrolidine-1-carboxylate -OCH₃ (3) C₁₃H₁₇NO₃ 235.28 130403-95-1 CNS therapeutics
Benzyl 3,3-difluoropyrrolidine-1-carboxylate -F₂ (3) C₁₂H₁₃F₂NO₂ 241.24 163457-22-5 Metabolic-stable inhibitors

Key Research Findings

  • Synthetic Flexibility: Hydroxyethyl and hydroxymethyl derivatives are often synthesized via reductive amination or photoredox catalysis (e.g., ), while methoxy and ether-linked analogs require nucleophilic substitution or Mitsunobu protocols .
  • Pharmacological Impact : The hydroxyethyl group balances hydrophilicity and conformational flexibility, making it preferable for targeting extracellular enzymes. In contrast, methoxy and fluorinated derivatives excel in CNS applications due to enhanced lipophilicity .
  • Regulatory Considerations : GMP compliance is critical for enantiomerically pure variants like (3R)-hydroxymethyl derivatives, ensuring batch-to-batch consistency in drug development .

Biological Activity

Benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring, a carboxylate functional group, and a benzyl substituent. Its molecular formula is C15H19N1O3C_{15}H_{19}N_{1}O_{3} with a molecular weight of approximately 292.37 g/mol. The compound's structure allows for various interactions with biological targets, particularly through its hydroxyl group which can form hydrogen bonds, enhancing its solubility and reactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential role as an inhibitor of enzymes involved in neurotransmitter pathways. This suggests a possible application in neurological disorders.
  • Anti-inflammatory Properties : Preliminary studies indicate that it may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
  • Antioxidant Activity : The antioxidant properties of the compound may provide protective effects against oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionPotential inhibitor of neurotransmitter-related enzymes
Anti-inflammatoryMay reduce inflammation in various models
AntioxidantProtects against oxidative stress

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The hydroxyl group enhances the compound's ability to form hydrogen bonds with proteins, potentially modulating their activity. Additionally, the benzyl group may increase lipophilicity, aiding in membrane permeability and interaction with cellular targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : Starting from appropriate precursors, the pyrrolidine ring is formed through cyclization reactions.
  • Introduction of Functional Groups : Subsequent reactions introduce the hydroxylethyl and benzyl groups.
  • Purification : The final product is purified using techniques such as chromatography to achieve the desired yield and purity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neurotransmitter Pathway Inhibition : A study demonstrated that derivatives similar to this compound could inhibit specific neurotransmitter pathways, suggesting potential applications in treating neurological disorders .
  • Anti-inflammatory Effects : In vitro assays revealed that compounds with similar structures exhibited significant anti-inflammatory effects in models of acute inflammation .
  • Antioxidant Studies : Research indicated that this compound showed promise as an antioxidant, protecting cells from oxidative damage .

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